BAY 60-6583-13C2,15N

Bioanalysis LC-MS/MS Isotope dilution mass spectrometry

BAY 60-6583-13C2,15N is a stable isotope-labeled analog of BAY 60-6583, a non-purine, cyanopyridine-based partial agonist at the adenosine A2B receptor (A2BAR). The parent compound BAY 60-6583 is the most potent and selective A2BAR agonist described to date, with an EC50 of approximately 3 nM at human A2BAR and >3,300-fold selectivity over A1 and A2A receptors (EC50 >10,000 nM).

Molecular Formula C₁₇¹³C₂H₁₇N₄¹⁵NO₂S
Molecular Weight 382.41
Cat. No. B1153027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY 60-6583-13C2,15N
Synonyms2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]acetamide-13C2,15N;  BR 4887-13C2,15N; 
Molecular FormulaC₁₇¹³C₂H₁₇N₄¹⁵NO₂S
Molecular Weight382.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY 60-6583-13C2,15N: Stable Isotope-Labeled Internal Standard for Quantitative A2B Adenosine Receptor Agonist Bioanalysis


BAY 60-6583-13C2,15N is a stable isotope-labeled analog of BAY 60-6583, a non-purine, cyanopyridine-based partial agonist at the adenosine A2B receptor (A2BAR) [1]. The parent compound BAY 60-6583 is the most potent and selective A2BAR agonist described to date, with an EC50 of approximately 3 nM at human A2BAR and >3,300-fold selectivity over A1 and A2A receptors (EC50 >10,000 nM) . The 13C2,15N-labeled variant (molecular formula C₁₇¹³C₂H₁₇N₄¹⁵NO₂S, MW 382.41) is engineered exclusively as an internal standard (IS) for isotope dilution mass spectrometry (IDMS), carrying a +3 Da mass shift relative to the unlabeled analyte (MW 379.44) . Unlike the parent pharmacologically active compound, the labeled analog is biologically inert in its intended application context and is not used as a research tool for receptor activation studies .

Why Unlabeled BAY 60-6583 or Deuterium-Labeled Analogs Cannot Substitute for BAY 60-6583-13C2,15N in Quantitative LC-MS/MS Workflows


Generic substitution of BAY 60-6583-13C2,15N with either unlabeled BAY 60-6583 or deuterium (²H)-labeled internal standards introduces quantifiable analytical error. Unlabeled material cannot be distinguished from endogenous analyte by mass spectrometry, precluding its use as an internal standard in isotope dilution workflows. Deuterium-labeled ISs, while cost-effective, exhibit a well-documented chromatographic isotope effect: ²H-labeled analogs can display a retention time shift relative to the analyte, diminishing their capacity to compensate for matrix effects and ion suppression [1]. In contrast, 13C/15N-labeled internal standards show near-identical chromatographic behavior to the unlabeled analyte because the physicochemical properties of 13C and 15N are far closer to the native isotopes than deuterium is to protium [1]. This ensures co-elution and robust matrix effect correction, which is critical for accurate quantification of BAY 60-6583 in complex biological matrices such as plasma and tissue homogenates [2]. Furthermore, BAY 60-6583-13C2,15N provides a +3 Da mass shift—a deliberate choice exceeding the +2 Da minimum recommended to avoid isotopic cross-interference from the analyte's natural isotopologue distribution [2].

Product-Specific Quantitative Differentiation of BAY 60-6583-13C2,15N Versus Closest Analytical and Pharmacological Alternatives


13C/15N Labeling Eliminates Chromatographic Retention Time Shift Observed with Deuterium-Labeled Internal Standards

BAY 60-6583-13C2,15N employs 13C and 15N isotopic labels rather than deuterium (²H). In systematic comparisons of 13C/15N-labeled versus ²H-labeled internal standards for LC–ESI–MS-MS, 13C/15N-labeled ISs demonstrated identical chromatographic retention to the unlabeled analyte, whereas deuterated ISs exhibited a measurable retention time difference that diminished matrix effect compensation [1]. This differential behavior is attributed to the greater physicochemical similarity of 13C/15N to their native isotopes versus deuterium to protium. BAY 60-6583-13C2,15N provides a +3 Da mass shift (MW 382.41 vs. 379.44), exceeding the minimum recommended +2 Da shift to avoid interference from the analyte's natural M+2 isotopologue .

Bioanalysis LC-MS/MS Isotope dilution mass spectrometry Internal standard selection

BAY 60-6583 A2B Receptor Subtype Selectivity Ratio Exceeds 3,300-Fold Versus A1 and A2A, Surpassing Comparator Non-Nucleoside Agonists LUF5834 and LUF5835

In CHO cells expressing recombinant human adenosine receptor subtypes, BAY 60-6583 exhibits an EC50 of 3 nM at A2BAR versus >10,000 nM at both A1 and A2A ARs, yielding a selectivity ratio exceeding 3,333-fold . In contrast, the non-adenosine A2B agonist LUF5834 shows an EC50 of 12 nM at human A2BAR but lacks selectivity versus A1 and A2A subtypes [1]. LUF5835, a full agonist analog, has an EC50 of 10 nM at human A2BAR but similarly lacks A1/A2A selectivity [1]. Additionally, BAY 60-6583 demonstrates low-affinity antagonistic activity at A1R (Ki against [3H]CCPA: human 387 nM) and A3R (Ki against [3H]NECA: human 223 nM), confirming a clean functional selectivity window for A2B agonism .

Adenosine receptor pharmacology Receptor selectivity A2B agonist screening

BAY 60-6583 Binding Affinity Rank Order Reversal Between Antagonist vs. Agonist Radioligand Assays Reveals Distinct A2BAR Conformation Recognition

In direct head-to-head competition binding experiments at human A2BARs, BAY 60-6583 and NECA display an inverted rank order of affinity depending on the radioligand used. Versus the antagonist radioligand [3H]PSB-603, BAY 60-6583 shows 16.6-fold higher affinity (Ki = 114 ± 36 nM) than NECA (Ki = 1,890 ± 240 nM) [1]. In contrast, versus the agonist radioligand [3H]NECA, BAY 60-6583 exhibits dramatically lower apparent affinity (Ki = 31,400 ± 7,750 nM) while NECA shows Ki = 663 ± 87 nM—a 47.4-fold reversal [1]. These data demonstrate that BAY 60-6583 preferentially stabilizes an antagonist-preferring receptor conformation distinct from the nucleoside agonist-bound conformation, a property not shared by nucleoside-derived A2B agonists such as NECA or CADO [2].

Radioligand binding Receptor conformation Agonist pharmacology A2B adenosine receptor

BAY 60-6583 Exhibits ERK1/2-Biased Agonism Distinct from Nucleoside-Derived A2B Agonists NECA and MRS3997

In a systematic study of structure–efficacy relationships at the A2BAR, BAY 60-6583 was characterized as ERK1/2-biased, a functional selectivity profile distinct from both NECA (balanced agonist across cAMP, calcium, ERK1/2, and β-arrestin pathways) and MRS3997 (balanced in cAMP/ERK1/2 but biased against calcium and β-arrestin) [1]. In cAMP accumulation assays employing HEK293 cells expressing recombinant human A2BAR, the maximum efficacy of BAY 60-6583 was only approximately 10% of the full agonist NECA (100%), whereas MRS3997 reached approximately 8% [2]. Crucially, A2BAR siRNA silencing was more effective in reducing the maximum cAMP effect of BAY 60-6583 than NECA's, confirming its dependence on receptor reserve for observable efficacy [1]. Additionally, in MIN-6 mouse pancreatic β-cells expressing low endogenous A2BAR levels, BAY 60-6583 behaved as an A2BAR antagonist and induced insulin release—a functional inversion not observed with NECA or MRS3997 [1].

Biased agonism Functional selectivity ERK1/2 signaling GPCR pharmacology

BAY 60-6583 Reduces Myocardial Infarct Size by 50.7% in Rat Ischemia-Reperfusion, Whereas the Selective A2A Agonist CGS21680 Fails to Produce Significant Protection

In an isolated perfused rat heart model of ischemia-reperfusion, infusion of the highly selective, cell-permeant A2BAR agonist BAY 60-6583 (500 nM) at reperfusion reduced myocardial infarct size from 40.4 ± 2.0% of the area at risk (control) to 19.9 ± 2.8%—a 50.7% relative reduction [1]. In contrast, the selective A2A adenosine receptor agonist CGS21680 failed to reduce infarct size when administered alone [2]. Notably, a combination of BAY 60-6583 and CGS21680 produced an additive infarct-sparing effect, indicating that A2B and A2A receptors operate through complementary protective mechanisms [2]. In a separate in vivo rat model, BAY 60-6583 administered at 1.0 mg/kg produced approximately a 25% reduction in infarct size [3]. The A2B selectivity of the protective effect was confirmed by abolition of protection with the selective A2BAR antagonist MRS-1754 [4].

Cardioprotection Myocardial ischemia-reperfusion injury A2B adenosine receptor Infarct size reduction

BAY 60-6583 Protects Against Renal Ischemia-Reperfusion Injury via Reno-Vascular A2BAR Activation—Effect Blocked by Selective A2BAR Antagonist PSB1115

In a mouse model of renal ischemia-reperfusion injury, treatment with the selective A2BAR agonist BAY 60-6583 dramatically improved renal function and histological integrity following ischemia alone [1]. The renal protective effect was completely abolished by co-administration of the selective A2BAR antagonist PSB1115, confirming on-target, receptor-mediated protection [1]. Using an A2BAR-reporter mouse model, exclusive expression of A2BARs was localized to the reno-vasculature, indicating that BAY 60-6583's nephroprotective mechanism is mediated through vascular A2BAR signaling rather than tubular epithelial receptors [1]. In a separate functional study, intra-renal arterial infusion of BAY 60-6583 at doses of 1 and 3 nmol/kg/min in anesthetized rats produced dose-dependent alterations in renal excretory function consistent with A2BAR-mediated renovascular effects [2].

Renal ischemia-reperfusion A2B adenosine receptor Nephroprotection Acute kidney injury

Evidence-Backed Research and Analytical Application Scenarios for BAY 60-6583-13C2,15N


Quantitative Bioanalysis of BAY 60-6583 in Preclinical Pharmacokinetic and Tissue Distribution Studies Using LC-MS/MS

BAY 60-6583-13C2,15N serves as the matched stable isotope-labeled internal standard for the accurate quantification of BAY 60-6583 in biological matrices (plasma, tissue homogenates) by isotope dilution LC-MS/MS . The +3 Da mass shift (MW 382.41 vs. 379.44) enables unambiguous differentiation in multiple reaction monitoring (MRM) mode, while 13C/15N labeling ensures identical chromatographic retention to the analyte, providing optimal matrix effect correction . This application is essential for preclinical pharmacokinetic studies of BAY 60-6583 in cardioprotection and nephroprotection models, where precise measurement of drug exposure in target tissues (heart, kidney) is required to establish pharmacokinetic-pharmacodynamic relationships [1]. Typical workflow: 50 µL biological sample spiked with known concentration of BAY 60-6583-13C2,15N, protein precipitation or liquid-liquid extraction, followed by LC-MS/MS analysis with quantification based on the analyte-to-IS peak area ratio .

ADME and Metabolite Identification Studies of BAY 60-6583 in Drug Development Programs Targeting Ischemia-Reperfusion Injury

The 13C and 15N labels in BAY 60-6583-13C2,15N enable differentiation of exogenous drug-derived species from endogenous metabolites in mass spectrometry-based metabolite profiling studies . This capability is critical for ADME (absorption, distribution, metabolism, excretion) characterization of BAY 60-6583 in preclinical development, particularly given the compound's demonstrated dual cardioprotective (50.7% infarct size reduction at 500 nM) [1] and nephroprotective (renal function improvement blocked by A2BAR antagonist PSB1115) [2] efficacy. The labeled IS allows tracking of parent drug depletion and metabolite formation without interference from isobaric endogenous compounds in complex biological matrices such as liver microsomes, hepatocyte incubations, and in vivo plasma samples .

Receptor Occupancy and Target Engagement Studies Correlating BAY 60-6583 Tissue Concentrations with A2BAR Pharmacodynamic Responses

BAY 60-6583's unique binding properties—including its inverted rank order of affinity between antagonist and agonist radioligand binding assays (Ki = 114 nM vs. [3H]PSB-603; Ki = 31,400 nM vs. [3H]NECA at human A2BAR) —and its ERK1/2-biased signaling profile distinct from nucleoside agonists [1] make accurate tissue concentration measurement essential for interpreting pharmacodynamic readouts. The matched SIL-IS BAY 60-6583-13C2,15N enables reliable quantification of BAY 60-6583 concentrations in tissues expressing A2BARs (vasculature, cardiomyocytes, kidney, immune cells) to support receptor occupancy calculations and target engagement assessments [2]. This is particularly important given that BAY 60-6583 acts as a partial agonist with efficacy dependent on receptor expression levels, and can even function as an antagonist in low-A2BAR-expressing cells [1].

Method Development and Cross-Validation of BAY 60-6583 Bioanalytical Assays for Multi-Site Preclinical Studies

In multi-site preclinical research programs investigating A2BAR pharmacology across different ischemia models (myocardial, renal, cerebral, intestinal), BAY 60-6583-13C2,15N provides a consistent, vendor-independent internal standard for cross-validating LC-MS/MS methods between laboratories . The compound's defined isotopic purity and +3 Da mass shift exceed regulatory guidance recommendations for SIL-IS selection [1], ensuring method transferability and data comparability across studies. This is particularly valuable given BAY 60-6583's species-dependent binding parameters (mouse Ki = 750 nM, rabbit Ki = 340 nM, dog Ki = 330 nM at A2BAR) [2], which necessitate species-specific bioanalytical method validation and pharmacokinetic characterization in each preclinical model species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY 60-6583-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.